1-(6-Methoxyisoquinolin-1-yl)ethanone
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Overview
Description
1-(6-Methoxyisoquinolin-1-yl)ethanone is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound is known for its unique structure, which includes a methoxy group attached to an isoquinoline ring, and an ethanone group. It is used in various research and development endeavors due to its versatile properties .
Preparation Methods
The synthesis of 1-(6-Methoxyisoquinolin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxyisoquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(6-Methoxyisoquinolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
1-(6-Methoxyisoquinolin-1-yl)ethanone has a wide range of scientific research applications:
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(6-Methoxyisoquinolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The methoxy group and the isoquinoline ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(6-Methoxyisoquinolin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(6-Methylisoquinolin-1-yl)ethanone: This compound has a methyl group instead of a methoxy group, leading to different chemical and biological properties.
1-(6-Ethoxyisoquinolin-1-yl)ethanone: The presence of an ethoxy group instead of a methoxy group results in variations in reactivity and applications.
1-(6-Hydroxyisoquinolin-1-yl)ethanone: The hydroxy group introduces different hydrogen bonding interactions and reactivity patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(6-methoxyisoquinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8(14)12-11-4-3-10(15-2)7-9(11)5-6-13-12/h3-7H,1-2H3 |
InChI Key |
NNAJTVPEGYHPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
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